molecular formula C9H4ClF3N2O2 B1403240 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1355171-48-0

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1403240
CAS No.: 1355171-48-0
M. Wt: 264.59 g/mol
InChI Key: ZWKDEKYCRRDSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a lead compound for drug discovery. Its biological activity may be explored for therapeutic purposes.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial application.

Comparison with Similar Compounds

  • 3-Chloro-6-(trifluoromethyl)pyridazine

  • 3-Chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine (Fluazinam)

Uniqueness: 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its imidazo[1,2-a]pyridine core, which is not present in the other listed compounds. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O2/c10-7-6(8(16)17)14-5-2-1-4(3-15(5)7)9(11,12)13/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKDEKYCRRDSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 3
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 4
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.